molecular formula C15H8ClN3O B14225845 Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]- CAS No. 502422-41-5

Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]-

Cat. No.: B14225845
CAS No.: 502422-41-5
M. Wt: 281.69 g/mol
InChI Key: LTWCNRAEKVTUGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]- is a chemical compound with the molecular formula C15H8ClN3O. This compound is known for its unique structure, which includes a benzonitrile group attached to a pyridine ring and an oxazole ring. It is used in various scientific research applications due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing benzonitrile involves the reaction of benzaldehyde with hydroxylamine hydrochloride. This reaction is advantageous due to its mild conditions and low production cost. The reaction typically occurs at 120°C for 2 hours, yielding benzonitrile with high efficiency .

Industrial Production Methods

In industrial settings, benzonitrile can be produced through the ammoxidation of toluene. This process involves the reaction of toluene with ammonia and oxygen at high temperatures (400-450°C). The reaction produces benzonitrile along with water as a byproduct .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]- is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, coatings, and advanced materials

Mechanism of Action

The mechanism of action of benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the chloro and oxazole groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]- is unique due to its combination of a benzonitrile group with both pyridine and oxazole rings. This structure imparts distinct chemical properties, making it valuable for specific research applications and industrial uses .

Properties

CAS No.

502422-41-5

Molecular Formula

C15H8ClN3O

Molecular Weight

281.69 g/mol

IUPAC Name

3-[4-(5-chloropyridin-2-yl)-1,3-oxazol-2-yl]benzonitrile

InChI

InChI=1S/C15H8ClN3O/c16-12-4-5-13(18-8-12)14-9-20-15(19-14)11-3-1-2-10(6-11)7-17/h1-6,8-9H

InChI Key

LTWCNRAEKVTUGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=CO2)C3=NC=C(C=C3)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.